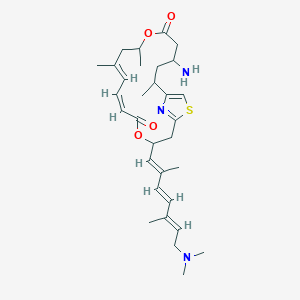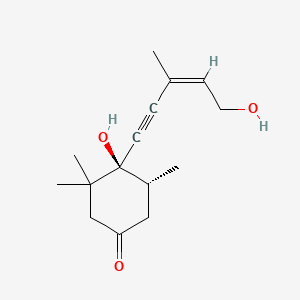
Quinabactin
描述
Quinabactin is a sulfonamide abscisic acid (ABA) agonist . It preferentially activates dimeric ABA receptors and possesses ABA-like potency in vivo . In Arabidopsis, the transcriptional responses induced by quinabactin are highly correlated with those induced by ABA treatments .
Synthesis Analysis
Quinabactin has been used to effectively improve crop drought tolerance and preserve yield under drought stress . The structural optimization of quinabactin led to the identification of AM1 fluorine derivatives .
Molecular Structure Analysis
The X-ray crystal structure of the PYL2-quinabactin-Hab1 ternary complex has been solved at 1.98-Å resolution . Quinabactin forms a hydrogen bond with the receptor/PP2C “lock” hydrogen bond network, a structural feature absent in pyrabactin-receptor/PP2C complexes .
Chemical Reactions Analysis
While specific chemical reactions involving Quinabactin are not detailed in the search results, it’s known that Quinabactin is a sulfonamide ABA agonist .
Physical And Chemical Properties Analysis
Quinabactin has a molecular formula of C20H24N2O3S and an average mass of 372.481 Da .
科学研究应用
Quinabactin: A Comprehensive Analysis of Scientific Research Applications: Quinabactin is a synthetic compound that acts as an abscisic acid (ABA) agonist, influencing various physiological processes in plants. Below is a detailed analysis of its unique applications across different scientific research fields:
Drought Resistance in Crops
Quinabactin has been shown to enhance drought tolerance in plants such as Arabidopsis and soybean by inducing ABA-like biological responses. This includes the inhibition of seed germination and control of leaf water loss, which are critical factors in improving crop resilience to water scarcity .
Guard Cell Closure Mechanism
Research indicates that Quinabactin preferentially activates dimeric ABA receptors, leading to guard cell closure in plants. This mechanism is vital for maintaining plant water balance, especially under drought stress conditions .
Agricultural Productivity
By mimicking ABA’s effects, Quinabactin can potentially be used to regulate plant growth and development, thereby improving agricultural productivity. Its ability to induce ABA-like responses makes it a valuable tool for agricultural biotechnology .
Structural Optimization for Enhanced Efficacy
The structural optimization of Quinabactin has led to the identification of derivatives with improved efficacy. These derivatives have the potential to be fine-tuned for better binding to ABA receptors and more desirable plant phenotypes .
Seed Germination Control
Quinabactin’s influence on seed germination can be leveraged to control the timing of germination, which is crucial for crop management and yield optimization .
Water Loss Regulation
Through its ABA-like activity, Quinabactin can help regulate water loss in plants, which is particularly beneficial for crops grown in arid regions or during periods of drought .
作用机制
Target of Action
Quinabactin primarily targets the Abscisic Acid (ABA) receptors . These receptors, known as PYR/PYL/RCAR , play a crucial role in plant responses to abiotic stress . Quinabactin preferentially activates dimeric ABA receptors , which are key targets for controlling transpiration .
Mode of Action
Quinabactin interacts with its targets by forming a hydrogen bond with the receptor/PP2C “lock” hydrogen bond network . This interaction stabilizes the receptors in a conformation that inhibits clade A type II C protein phosphatases (PP2Cs), leading to downstream SnRK2 kinase activation .
Biochemical Pathways
The activation of SnRK2 kinases by Quinabactin leads to numerous cellular outputs . This includes the activation of stress-responsive genes and the inhibition of seed germination . The affected pathways and their downstream effects play a central role in plant responses to abiotic stress, such as drought .
Result of Action
Quinabactin’s action results in a range of ABA-like biological responses. This includes the inhibition of seed germination, control of leaf water loss, and enhancement of drought tolerance in plants like Arabidopsis and soybean . The effects of Quinabactin are sufficiently similar to those of ABA that it can rescue multiple phenotypes observed in the ABA-deficient mutant aba2 .
未来方向
Quinabactin has been used to improve crop drought tolerance . It has defined pyrabactin resistance 1 (PYR1) and its close relatives as key targets for controlling transpiration . Future research may focus on further optimizing Quinabactin and its derivatives for improving drought resistance in various crops .
属性
IUPAC Name |
1-(4-methylphenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-3-12-22-19-10-9-18(13-17(19)8-11-20(22)23)21-26(24,25)14-16-6-4-15(2)5-7-16/h4-7,9-10,13,21H,3,8,11-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHKSUMLZQXFPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinabactin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![cyclopentyl (2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)methylsulfanyl]-1-[(2-cyclopentyloxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B1678565.png)
![1-(3,4-Dimethoxyphenyl)-3-[3-(1h-Imidazol-1-Yl)propyl]thiourea](/img/structure/B1678567.png)



![3-[(3-methylphenyl)methyl-[(3-phenoxyphenyl)methyl]amino]propanoic Acid](/img/structure/B1678575.png)
![(3E,5Z,7R,8S,9S,11Z,13Z,15S,16R)-16-[(3R,4S)-4-[(2R,4R,5S,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1678576.png)

![1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1678580.png)